5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-16-14-19(21-8-5-9-24-10-12-26-13-11-24)25-20(23-16)18(15-22-25)17-6-3-2-4-7-17/h2-4,6-7,14-15,21H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGYBGNUANEBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of compound 1, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for compound 1 is C20H25N5O. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its role in various biological activities. The presence of the morpholine group enhances its solubility and bioavailability.
Compound 1 has been identified as a potential inhibitor of certain kinases involved in cancer progression. Kinases are critical enzymes that regulate various cellular processes, including cell division and apoptosis. Inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of eIF4E Phosphorylation : The compound may down-regulate the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), which is essential for oncogenesis but not necessary for normal development. This mechanism suggests a pathway for non-toxic cancer therapy .
- Induction of Apoptosis : Studies indicate that compound 1 can induce apoptosis in specific cancer cell lines by down-regulating proteins like Mcl-1 and cyclin D1, which are associated with cell survival .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cell Proliferation Inhibition : Compound 1 exhibits significant inhibition of cell proliferation in various cancer cell lines, including MV-4-11 cells.
- Apoptotic Activity : The compound has been shown to induce apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .
Case Study 1: Mnk Inhibition
A study focused on related thieno[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit Mnk kinases effectively. The docking studies revealed that these compounds stabilize within the ATP binding site through multiple interactions . This finding supports the hypothesis that compound 1 may exhibit similar inhibitory effects on kinases.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of compounds similar to compound 1 has highlighted modifications that enhance biological activity. For instance, alterations in the morpholine substituent or variations in the phenyl ring can significantly impact potency and selectivity against specific kinase targets .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations at Position 3 (Aryl Groups)
The phenyl group at position 3 is a common feature, but analogs with electron-withdrawing or bulky substituents show distinct properties:
Substituent Variations at Position 5
The methyl group at position 5 is often replaced with bulkier or functionalized groups:
Substituent Variations at Position 7 (Amine Side Chain)
The morpholinopropylamine group is compared to other nitrogen-containing side chains:
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | DMF | None | 62–68 | 90 |
| Amine Coupling | Toluene | Pd(dba)₂ | 75 | 92 |
| Final Purification | Ethanol | – | – | 98 |
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups; morpholine protons at δ 3.4–3.7 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 406.48 for C₂₂H₂₆N₆O₂) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .
Advanced: How can structure-activity relationships (SAR) be explored for kinase inhibition?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at positions 3 (phenyl) and 5 (methyl) to assess steric/electronic effects on kinase binding .
- Morpholine Replacement : Test piperazine or thiomorpholine analogs to evaluate the impact of the morpholinopropyl group on solubility and target selectivity .
- Assay Design : Use enzymatic assays (e.g., CDK9 inhibition) and cellular models (e.g., cancer cell lines) to correlate structural changes with IC₅₀ values. Validate with ATP-competitive binding studies .
Q. Table 2: SAR Data for CDK9 Inhibition
| Analog | R Group (Position 7) | IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | Morpholinopropyl | 12 ± 1.2 | 15 |
| A | Piperidinopropyl | 28 ± 3.1 | 8 |
| B | Thiomorpholinyl | 18 ± 2.4 | 22 |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Replication : Standardize conditions (e.g., ATP concentration, incubation time) across labs to minimize variability .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., CDK9) with cellular apoptosis assays (e.g., caspase-3 activation) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Advanced: What pharmacokinetic challenges arise from the morpholinopropyl group?
Methodological Answer:
- Solubility Enhancement : The morpholine group improves aqueous solubility but may reduce membrane permeability. Use logP calculations (e.g., ClogP ≈ 2.8) and in vitro Caco-2 assays to balance absorption .
- Metabolic Stability : Test hepatic microsome stability (human/rat) to identify oxidative metabolites. Consider prodrug strategies for compounds with rapid clearance .
Advanced: How to design in vivo studies for neuropharmacological applications?
Methodological Answer:
- Dosing Strategy : Calculate dose based on in vitro IC₅₀ and plasma protein binding (e.g., 10 mg/kg for murine models) .
- BBB Penetration : Assess brain-to-plasma ratio via LC-MS/MS after intravenous administration. Optimize lipophilicity (logD 1.5–2.5) for CNS targeting .
- Behavioral Models : Use Morris water maze or forced swim tests to evaluate cognitive/antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
